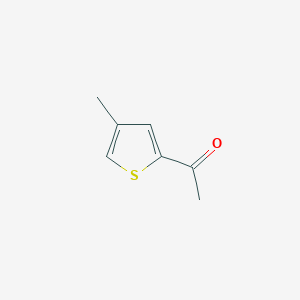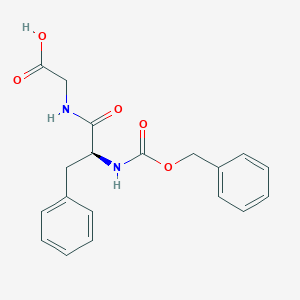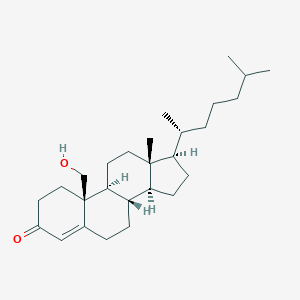
Cochliodinol
Vue d'ensemble
Description
Cochliodinol is a purple pigment with the molecular formula C32H32N2O4, identified as a secondary metabolite produced by certain species of the Chaetomium genus, including Chaetomium cochliodes and Chaetomium globosum. The compound is known for its intracellular production across a range of media, with observed quantities up to 0.45 mg/ml. Its synthesis and the presence of a related fluorescent pigment demonstrate the complex biochemical pathways within these fungal species (Brewer, Jerram, & Taylor, 1968).
Synthesis Analysis
The total synthesis of this compound, representing a class of biologically active products with a bis(indolyl)quinone structure, has been achieved through a six-step process. This synthesis marks a significant advancement in the understanding and manipulation of compounds derived from mold fungi, illuminating the path for further synthetic and medicinal chemistry endeavors (Hörcher, Schwenner, & Franck, 1986).
Molecular Structure Analysis
This compound’s molecular structure, characterized by a bis(indolyl)quinone framework, plays a crucial role in its biological activities. The intricate arrangement of its atoms and bonds, as revealed through spectroscopic and synthetic methodologies, provides insight into its chemical behavior and interaction mechanisms within biological systems.
Chemical Reactions and Properties
This compound exhibits significant biological activity, including the inhibition of respiration in microspores of Fusarium oxysporum. At concentrations of 15 μg/ml, this compound reduces the respiration rate by about 70% and inhibits germination, highlighting its potential as a biochemical tool or therapeutic agent (Meiler & Taylor, 1971).
Applications De Recherche Scientifique
Production and Isolation : Cochliodinol is produced intracellularly by Chaetomium species on a wide range of media. The production rate is proportional to the growth of the isolate, with quantities up to 0.45 mg/ml observed (Brewer, Jerram, & Taylor, 1968).
Antimicrobial Properties : Studies have shown that this compound exhibits inhibitory effects on the respiration and germination of microspores of Fusarium oxysporum, a significant finding in understanding its antimicrobial properties (Meiler & Taylor, 1971).
Chemical Synthesis : The total synthesis of this compound, which represents a group of biologically active products with a bis(indolyl)quinone structure, has been described in a six-step process, opening avenues for laboratory production and further studies (Hörcher, Schwenner, & Franck, 1986).
Antibacterial Activity : Several 2,5-dihydroxy-1,4-benzoquinones, including this compound, have demonstrated the ability to inhibit the growth and metabolism of various bacterial genera. The antibiotic activity depends on specific molecular substitutions, offering insights into the design of new antibacterial agents (Brewer, Jen, Jones, & Taylor, 1984).
Biosynthesis Research : Research on the biosynthesis of this compound has involved determining the incorporation of 13C-labelled precursors, providing valuable information for understanding its metabolic pathways (Taylor & Walter, 1978).
Cytotoxic Activity : this compound was identified as a key secondary metabolite with cytotoxic activity in a study on endophytic fungi isolated from Salvia officinalis. This highlights its potential in cancer research and therapy (Debbab et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Cochliodinol, a metabolite derived from the Apis mellifera ligustica, is known to exhibit potent free radical scavenging activity . The primary targets of this compound are the free radicals, particularly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. By targeting these radicals, this compound plays a crucial role in neutralizing them, thereby preventing potential cellular damage.
Mode of Action
The mode of action of this compound involves interaction with cellular macromolecules, particularly affecting the function of proteins and nucleic acids . It is thought to alter the expression of certain genes, potentially impacting signaling pathways . .
Result of Action
The primary result of this compound’s action is its strong free radical scavenging activity . By neutralizing free radicals, this compound helps prevent potential cellular damage, which can lead to various diseases and aging. The alteration in gene expression could also lead to changes in cellular functions, although the specific effects depend on the genes and pathways involved .
Analyse Biochimique
Biochemical Properties
Cochliodinol interacts with various biomolecules in biochemical reactions. It exhibits strong free radical scavenging activity of 2,2-diphenyl-1-picrylhydrazyl (DPPH), with an IC50 value of 3.06 μg/mL . This suggests that this compound can interact with free radicals, neutralizing them and preventing potential damage to cells and tissues.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to exhibit inhibitory activities against Micrococcus tetragenus and S. aureus
Molecular Mechanism
It is thought to involve interaction with cellular macromolecules, particularly affecting the function of proteins and nucleic acids . It can alter the expression of certain genes, potentially impacting signaling pathways
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is a metabolite derived from the Apis mellifera ligustica
Propriétés
IUPAC Name |
2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRULNXZJSCTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149268 | |
| Record name | Cochliodinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11051-88-0 | |
| Record name | Cochliodinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11051-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cochliodinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cochliodinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)







![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)
